molecular formula C8H14O2 B13762274 [(E)-4-methylpent-2-en-2-yl] acetate CAS No. 7255-62-1

[(E)-4-methylpent-2-en-2-yl] acetate

Cat. No.: B13762274
CAS No.: 7255-62-1
M. Wt: 142.20 g/mol
InChI Key: AJSUZBXPHHWOHA-FNORWQNLSA-N
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Description

[(E)-4-methylpent-2-en-2-yl] acetate is an unsaturated ester characterized by a branched alkyl chain with a double bond in the (E)-configuration. Structurally, it consists of a pentenyl backbone (five-carbon chain) with a methyl substituent at position 4 and an acetate group at position 2 (Figure 1). The (E)-stereochemistry of the double bond (between C2 and C3) confers rigidity to the molecule, influencing its physical properties and reactivity.

Synthetic routes for such compounds often involve catalytic cross-coupling or esterification reactions. For example, analogous esters like (E)-4-(4-(trifluoromethyl)phenyl)pent-3-en-2-yl acetate are synthesized via allyl-allyl cross-coupling methodologies using palladium catalysts .

Properties

CAS No.

7255-62-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-4-methylpent-2-en-2-yl] acetate

InChI

InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+

InChI Key

AJSUZBXPHHWOHA-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C(\C)/OC(=O)C

Canonical SMILES

CC(C)C=C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .

Industrial Production Methods

In industrial settings, the production of [(E)-4-methylpent-2-en-2-yl] acetate follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .

Mechanism of Action

The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density at the ester carbonyl, slowing hydrolysis compared to [(E)-4-methylpent-2-en-2-yl] acetate.
  • Aromatic substituents (e.g., phenyl in ) increase molecular weight and boiling points, reducing volatility.
  • Ring systems (e.g., cyclopentenyl in ) introduce steric hindrance, affecting enzymatic or catalytic interactions.

Physicochemical Properties

While direct data for [(E)-4-methylpent-2-en-2-yl] acetate is sparse, extrapolation from analogs suggests:

  • Boiling Point : ~150–170°C (lower than phenyl-substituted analogs due to smaller molecular weight) .
  • Stability : Susceptible to acid-catalyzed hydrolysis at the ester group, but the (E)-double bond configuration may resist isomerization under mild conditions .

Reactivity and Functionalization

  • Ester Hydrolysis : The acetate group can be hydrolyzed to [(E)-4-methylpent-2-en-2-ol] under acidic or basic conditions, a common pathway for generating alcohols in synthetic workflows .
  • Double Bond Reactivity : The (E)-configured double bond may participate in Diels-Alder reactions or hydrogenation, though steric effects from the methyl group at C4 could limit regioselectivity .

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